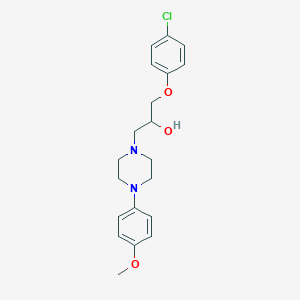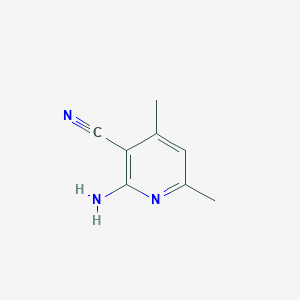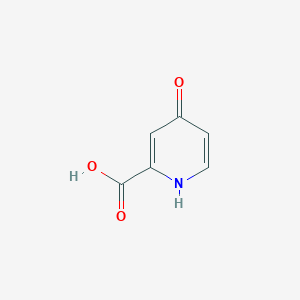
1-(4-Fluorophenyl)thiourea
Overview
Description
1-(4-Fluorophenyl)thiourea is a chemical compound with the molecular formula C7H7FN2S . In each molecule, the planes of the N2CS thiourea units are almost perpendicular to the corresponding fluorobenzene rings .
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)thiourea involves the reaction of 4-fluorobenzoyl isothiocyanate produced in situ with isomeric fluoroanilines . The aromatic ring plane and the thiourea unit are twisted with a torsion angle C-C-N-C7 .Molecular Structure Analysis
In the molecular structure of 1-(4-Fluorophenyl)thiourea, the aromatic ring plane and the thiourea unit are twisted with a torsion angle C—C—N—C7 of 44.6 (2)° . In the crystal, N—H⋯S and N—H⋯F intermolecular hydrogen bonds link the molecules into infinite sheets that are stacked along the c axis .Chemical Reactions Analysis
1-(4-Fluorophenyl)thiourea has been used in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of new substituted N-Aryl-N′-benzoylthiourea compounds .Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)thiourea has a molecular weight of 170.21 g/mol . It has a topological polar surface area of 70.1 Ų . The compound has two hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Anticancer Activity
1-(4-Fluorophenyl)thiourea shares a pharmacophore group with urea derivatives known for anticancer activity, such as hydroxyurea. This suggests potential for use in cancer treatment through further structural modification .
Antibacterial Properties
Thiourea derivatives have demonstrated strong activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This indicates a possible application in developing antibacterial agents .
Antioxidant Effects
Thiourea compounds are noted for their antioxidant properties, which could be leveraged in pharmaceuticals or as dietary supplements to combat oxidative stress .
Anti-inflammatory Uses
The anti-inflammatory properties of thiourea derivatives make them candidates for the development of new anti-inflammatory drugs .
Anti-Alzheimer’s Potential
Research into thiourea derivatives includes exploring their use in treating neurodegenerative diseases like Alzheimer’s .
Antituberculosis Activity
Thiourea compounds have been studied for their effectiveness against tuberculosis, suggesting another significant medical application .
Antimalarial Applications
The antimalarial properties of thiourea derivatives point to their potential use in combating malaria .
Organic Synthesis
Thiourea and its derivatives are significant in organic synthesis, indicating applications in chemical manufacturing and research .
Indian Journals - Molecular Docking MDPI - Biological Applications of Thiourea
Mechanism of Action
Target of Action
The primary target of 1-(4-Fluorophenyl)thiourea is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in influencing cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance, as well as energy efficiency and alertness during low-calorie situations.
Mode of Action
1-(4-Fluorophenyl)thiourea acts by inhibiting the Sirtuin1 enzyme (SIRT1) . This inhibition leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The biochemical pathway affected by 1-(4-Fluorophenyl)thiourea involves the p53 pathway . The p53 protein is crucial for preventing cancer formation, thus, it is termed the “guardian of the genome”. When DNA damage is detected, p53 can lead to cell cycle arrest, allowing DNA repair proteins to fix the damage. If the DNA damage is irreparable, p53 can lead to apoptosis, or programmed cell death.
Pharmacokinetics
In silico predictions suggest that several derivatives of n-benzoyl-n’-(4-fluorophenyl)thiourea have good pharmacokinetic properties .
Result of Action
The result of the action of 1-(4-Fluorophenyl)thiourea is the overexpression of p53 , leading to cell cycle arrest or apoptosis . This can potentially prevent the formation of cancer cells, making 1-(4-Fluorophenyl)thiourea a potential anti-cancer agent .
Safety and Hazards
properties
IUPAC Name |
(4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKXKNZRVALNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351173 | |
| Record name | 1-(4-Fluorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-thiourea | |
CAS RN |
459-05-2 | |
| Record name | N-(4-Fluorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorophenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)

![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)
![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)



![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)
![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)
![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)



![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)